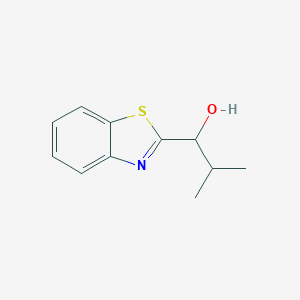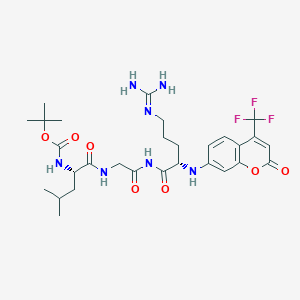
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
描述
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide: is a synthetic peptide derivative often used in biochemical research. This compound combines a peptide sequence with a fluorogenic coumarin derivative, making it useful in various assays, particularly those involving protease activity. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, enhancing the stability of the compound during synthesis and storage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the synthetic route:
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: Mass spectrometry and NMR spectroscopy ensure the purity and structural integrity of the compound.
化学反应分析
Types of Reactions
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The Boc group can be removed using TFA.
Fluorogenic Reactions: The coumarin moiety can undergo photochemical reactions, emitting fluorescence upon excitation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Fluorogenic Reactions: UV light for excitation.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptides.
Deprotection: Yields the free amine form of the peptide.
Fluorogenic Reactions: Generates fluorescent products detectable by spectroscopic methods.
科学研究应用
Chemistry
Protease Assays: Used as a substrate in enzymatic assays to measure protease activity by detecting the release of the fluorescent coumarin derivative.
Peptide Synthesis: Serves as a model compound in the development of new peptide synthesis methodologies.
Biology
Enzyme Kinetics: Helps in studying the kinetics of proteolytic enzymes.
Cell Biology: Used in cell-based assays to monitor protease activity within cells.
Medicine
Drug Development: Assists in screening potential protease inhibitors, which are crucial in developing treatments for diseases like cancer and viral infections.
Industry
Biotechnology: Employed in the production of diagnostic kits and research reagents.
作用机制
The mechanism of action of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide involves its role as a substrate for proteases. Upon cleavage by a protease, the coumarin moiety is released, which then fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the enzymatic hydrolysis of peptide bonds.
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-7-amido-4-methylcoumarin: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-methylumbelliferyl-7-amide: Uses a different fluorogenic moiety (umbelliferone).
Uniqueness
tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide is unique due to the presence of the trifluoromethyl group on the coumarin moiety, which can enhance the compound’s fluorescence properties and stability. This makes it particularly useful in sensitive and high-throughput assays where strong and stable fluorescence signals are required.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRPJBROAGODAG-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40F3N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151708 | |
| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117141-39-6 | |
| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


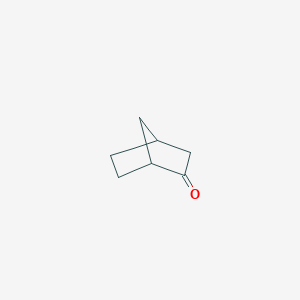
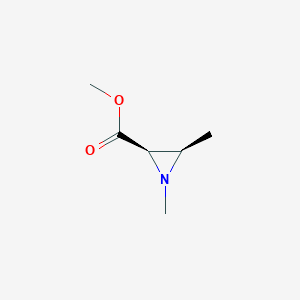
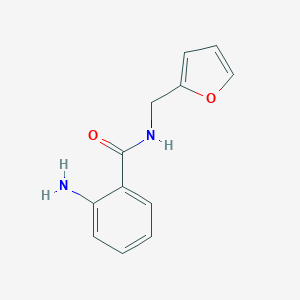
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
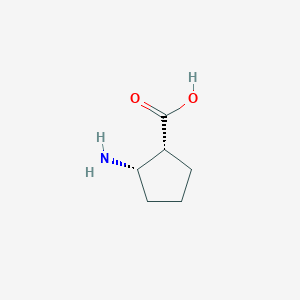
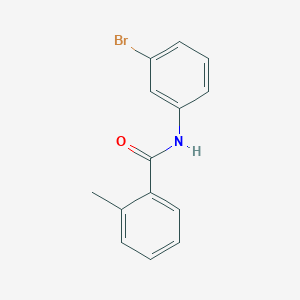
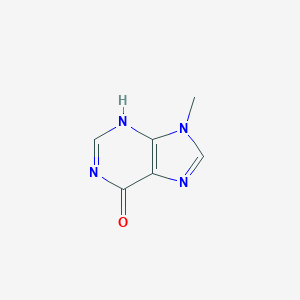
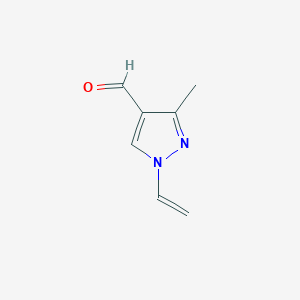
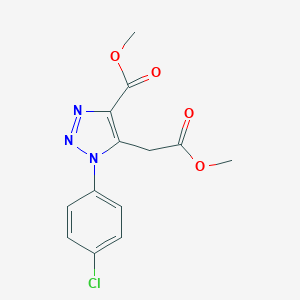
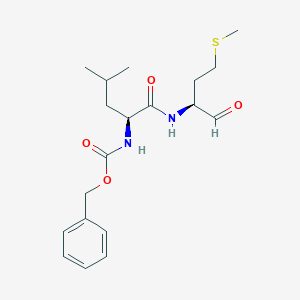
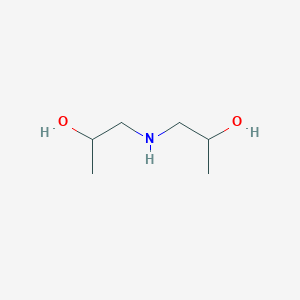
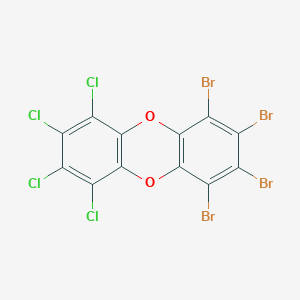
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
